molecular formula C9H12FNO2S B13240812 1-(4-Fluorophenyl)propane-2-sulfonamide

1-(4-Fluorophenyl)propane-2-sulfonamide

Cat. No.: B13240812
M. Wt: 217.26 g/mol
InChI Key: MWUMRASUVSDBNP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propane-2-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a propane-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propane-2-sulfonamide typically involves the reaction of 4-fluorobenzene with propane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures around 60°C for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. These interactions disrupt normal cellular processes, making the compound useful in treating certain diseases .

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness: 1-(4-Fluorophenyl)propane-2-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other sulfonamides. This structural feature may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4-fluorophenyl)propane-2-sulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-7(14(11,12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13)

InChI Key

MWUMRASUVSDBNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)S(=O)(=O)N

Origin of Product

United States

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